N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazoline moiety linked to an acetamide group through a thioether bond, with a methoxyphenyl substituent enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide typically involves the following steps:
Formation of Quinazoline Intermediate: The quinazoline core is synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide under acidic conditions.
Thioether Formation: The quinazoline intermediate is then reacted with a thiol compound, such as 2-mercaptoacetic acid, under basic conditions to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether intermediate with 2-methoxyaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity and specificity, while the thioether linkage provides stability and flexibility to the molecule.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide can be compared with other quinazoline derivatives, such as:
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with similar applications.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
The uniqueness of this compound lies in its specific structural features, such as the methoxyphenyl and thioether groups, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-15-9-5-4-8-14(15)20-16(21)10-23-17-12-6-2-3-7-13(12)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHINGXLKZCUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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